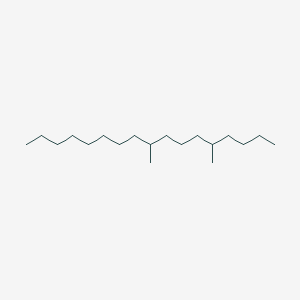

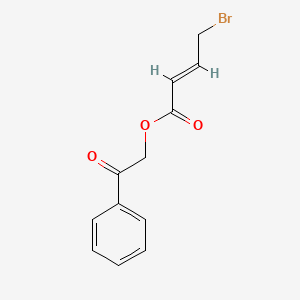

2-Oxo-2-phenylethyl 4-bromobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

2-Oxo-2-phenylethyl 4-bromobut-2-enoate can be synthesized through different methods, each providing unique efficiencies and outcomes. For example, Yuan et al. (2018) describe the regioselective 2,4-dibromohydration of conjugated enynes leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is recognized as an important synthon for further chemical transformations (Yuan et al., 2018).

Molecular Structure Analysis

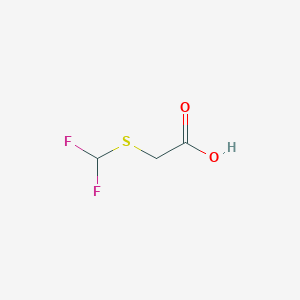

The molecular structure of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is characterized by the presence of functional groups that impart specific chemical properties. Studies like those conducted by Li et al. (2011) focus on derivatives of 4-oxo-4-phenylbut-2-enoates, which contribute to understanding the chemical behavior of such compounds (Li et al., 2011).

Chemical Reactions and Properties

2-Oxo-2-phenylethyl 4-bromobut-2-enoate partakes in various chemical reactions. For instance, Meng et al. (2008) explored the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which is a related compound, demonstrating its reactivity in hydrogenation processes (Meng et al., 2008).

科学的研究の応用

Catalytic Hydrogenation Processes

The compound 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is involved in catalytic hydrogenation processes, serving as a precursor in the synthesis of ethyl 2-hydroxy-4-arylbutyrate. This transformation is achieved through highly enantioselective sequential hydrogenation, demonstrating the compound's utility in producing high-purity intermediates for further chemical synthesis. The process is sensitive to reaction temperature, indicating its significance in fine-tuning product selectivity and yield (Meng, Zhu, & Zhang, 2008).

Inhibition of Bacterial Enzymes

Research has identified 2-Oxo-2-phenylethyl 4-bromobut-2-enoate derivatives as potent inhibitors of bacterial enzymes. Specifically, these compounds inhibit MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The inhibition is attributed to the formation of CoA adducts, which interact with the enzyme's active site. This mechanism presents a novel approach to targeting bacterial metabolism and offers a foundation for developing new antibacterial agents (Li et al., 2011).

Anticancer Activity

A subclass of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate analogues, specifically β-ketoesters, has shown promising anticancer activity. These compounds have been tested across various human cancer cell lines, displaying significant antiproliferative effects. One analogue exhibited superior activity compared to the chemotherapy drug doxorubicin in certain cell lines, highlighting its potential as a novel anticancer agent (Souza et al., 2017).

Enantioselective Bioreduction

The enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates, to which 2-Oxo-2-phenylethyl 4-bromobut-2-enoate belongs, has been facilitated by Candida parapsilosis ATCC 7330. This process yields high-purity enantiomers of 2-hydroxy compounds, essential for pharmaceutical applications. The absolute configuration of these enantiomers has been determined, further illustrating the compound's importance in stereochemistry and drug design (Baskar et al., 2004).

Safety and Hazards

作用機序

Target of Action

2-Oxo-2-phenylethyl 4-bromobut-2-enoate primarily targets bacterial enzymes involved in the menaquinone (vitamin K2) biosynthesis pathway. Specifically, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which plays a crucial role in the production of menaquinone, an essential component for bacterial electron transport and energy production .

Mode of Action

The compound interacts with MenB by forming a covalent adduct with coenzyme A (CoA). This interaction disrupts the enzyme’s normal function, leading to a blockade in the menaquinone biosynthesis pathway. As a result, the bacteria are unable to produce sufficient menaquinone, impairing their ability to generate ATP through oxidative phosphorylation .

Biochemical Pathways

By inhibiting MenB, 2-Oxo-2-phenylethyl 4-bromobut-2-enoate affects the menaquinone biosynthesis pathway. This pathway is critical for the electron transport chain in many bacteria. The disruption of this pathway leads to a decrease in ATP production, which is vital for bacterial growth and survival. Consequently, the compound exhibits potent antibacterial activity, particularly against strains that rely heavily on menaquinone for energy production .

Pharmacokinetics

The pharmacokinetics of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including bacterial infection sites. Its metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability and half-life are influenced by its chemical stability and the efficiency of its metabolic pathways .

Result of Action

At the molecular level, the inhibition of MenB leads to a significant reduction in menaquinone levels within bacterial cells. This reduction impairs the electron transport chain, resulting in decreased ATP production. At the cellular level, the lack of ATP hampers various energy-dependent processes, ultimately leading to bacterial cell death. This mechanism makes 2-Oxo-2-phenylethyl 4-bromobut-2-enoate a potent antibacterial agent .

Action Environment

The efficacy and stability of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions may affect the compound’s stability and its ability to interact with MenB. Additionally, the presence of other substances that compete for binding with CoA or MenB could potentially reduce the compound’s effectiveness. Therefore, optimizing the environmental conditions is crucial for maximizing the antibacterial activity of this compound .

: Information synthesized from various sources on the mechanism of action of similar compounds.

特性

IUPAC Name |

phenacyl (E)-4-bromobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARTYZWEUJDLPS-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)